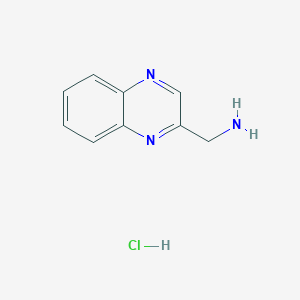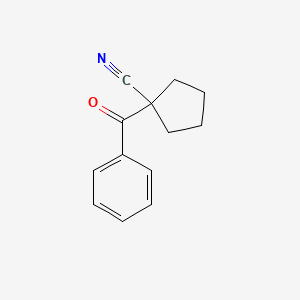
3-Methoxy-2-methylquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 3-position and a methyl group at the 2-position, along with a carbonitrile group at the 4-position, makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methylquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-nitrobenzonitrile with methanol in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of suitable catalysts and solvents can play a crucial role in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methylquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce 4-aminomethylquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Scientific Research Applications
3-Methoxy-2-methylquinoline-4-carbonitrile has several scientific research applications, including:
Biology: It can be used as a probe to study biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be utilized in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline-4-carbonitrile: Lacks the methoxy group at the 3-position, which may affect its biological activity and chemical reactivity.
3-Methoxyquinoline-4-carbonitrile: Lacks the methyl group at the 2-position, which can influence its overall stability and interaction with molecular targets.
2-Methyl-3-nitroquinoline-4-carbonitrile:
Uniqueness
3-Methoxy-2-methylquinoline-4-carbonitrile is unique due to the presence of both methoxy and methyl groups, along with a carbonitrile group. This combination of functional groups enhances its chemical versatility and potential for various applications in scientific research. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it a valuable tool in medicinal chemistry and other research fields.
Properties
CAS No. |
855754-09-5 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methoxy-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-12(15-2)10(7-13)9-5-3-4-6-11(9)14-8/h3-6H,1-2H3 |
InChI Key |
VUFQZDRZUGCUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)






